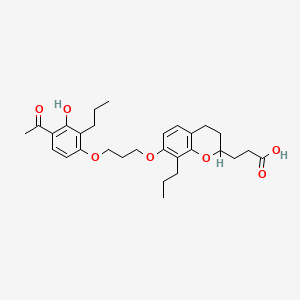
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-acetyl-3-hydroxy-2-propylphenol, which is then reacted with propylene oxide to form the propoxy derivative. This intermediate is further reacted with 3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and propoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid has several scientific research applications, including:
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets such as peroxisome proliferator-activated receptor delta (PPARδ). By binding to this receptor, it modulates various cellular pathways involved in metabolism and inflammation . The specific molecular interactions and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid
- Methyl 4-([4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]sulfanyl)benzoate
- 4-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2-[(carboxymethyl)sulfanyl]methyl]-4-oxobutanoic acid
Uniqueness
What sets 7-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to act as a potent and selective PPARδ agonist makes it particularly valuable in medical research .
Propiedades
Número CAS |
98193-29-4 |
|---|---|
Fórmula molecular |
C29H38O7 |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C29H38O7/c1-4-7-23-25(15-13-22(19(3)30)28(23)33)34-17-6-18-35-26-14-10-20-9-11-21(12-16-27(31)32)36-29(20)24(26)8-5-2/h10,13-15,21,33H,4-9,11-12,16-18H2,1-3H3,(H,31,32) |
Clave InChI |
UHAYGLCGMYKNGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C3=C(CCC(O3)CCC(=O)O)C=C2)CCC |
Sinónimos |
7-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propionic acid 7-APPBP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















